molecular formula C17H19N5O2S B6530394 4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1020489-60-4

4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6530394
CAS RN: 1020489-60-4
M. Wt: 357.4 g/mol
InChI Key: OPQKZZQXSRELCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole” is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole-bearing compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .


Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds is verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-bearing compounds include the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-bearing compounds are determined using various techniques. For instance, the yield of the synthesized compound was found to be 33% of yellow solid . The compound was also characterized by 1H NMR and 13C NMR .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. F5094-0349 serves as an organoboron reagent in SM coupling. Its success lies in its mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have tailored specific boron reagents for SM coupling, and F5094-0349 is one such candidate .

Hydromethylation Reactions

F5094-0349 has been employed in hydromethylation reactions, allowing for the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Notably, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Antileishmanial Activity

In molecular docking studies, F5094-0349 demonstrated better antileishmanial activity. It interacts with Lm-PTR1, a target protein, and exhibits promising effects against Leishmania parasites .

Antifungal Properties

Topomer CoMFA modeling revealed that F5094-0349 interacts with specific amino acids in the enzyme succinate dehydrogenase (SDH). This interaction contributes to its antifungal activity, making it a potential candidate for combating fungal infections .

Cytotoxicity Against Cancer Cells

Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole (56), which contains the F5094-0349 scaffold, exhibited potent anticancer activity against selected human cancer cell lines .

Suppression of Plasmodium berghei

In a study, F5094-0349 derivatives (compounds 14 and 15) showed significant inhibition effects against Plasmodium berghei, a malaria parasite. These findings highlight its potential in antimalarial drug development .

Future Directions

The future directions for the research on pyrazole-bearing compounds could involve further exploration of their pharmacological effects, including their antileishmanial and antimalarial activities . Additionally, the development of new synthetic routes and the study of their biological activity related to pyrazole derivatives could be potential areas of future research .

properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-20-7-6-12(19-20)16(23)21-8-10-22(11-9-21)17-18-15-13(24-2)4-3-5-14(15)25-17/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKZZQXSRELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.